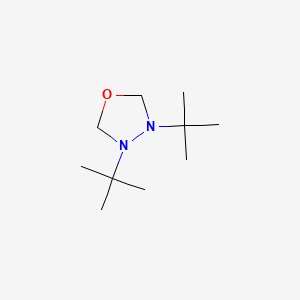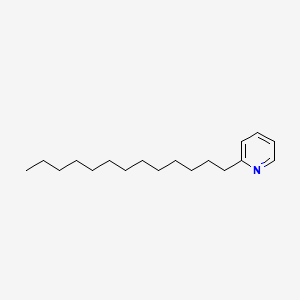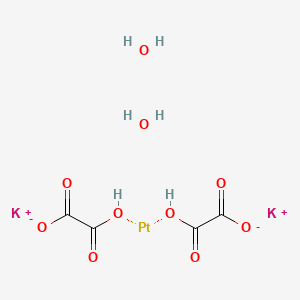
Potassiumbis(oxalato)platinate(II)dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium bis(oxalato)platinate(II)dihydrate is a coordination complex with the chemical formula K₂[Pt(C₂O₄)₂]·2H₂O. It is a yellow powder that is soluble in water and is primarily used as a precursor for the preparation of supported catalysts . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium bis(oxalato)platinate(II)dihydrate can be synthesized through the reaction of potassium tetrachloroplatinate(II) with oxalic acid in the presence of potassium oxalate. The reaction is typically carried out in an aqueous solution, and the product is obtained by crystallization .
Industrial Production Methods
In industrial settings, the synthesis of potassium bis(oxalato)platinate(II)dihydrate follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium bis(oxalato)platinate(II)dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The oxalate ligands can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligand substitution reactions often involve the use of amines, phosphines, and other coordinating ligands
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction may produce platinum(0) or platinum(II) complexes .
Scientific Research Applications
Potassium bis(oxalato)platinate(II)dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various platinum complexes and catalysts.
Biology: The compound is studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its use in cancer treatment, particularly in the development of platinum-based drugs.
Industry: It is used in the preparation of supported catalysts for various industrial processes
Mechanism of Action
The mechanism of action of potassium bis(oxalato)platinate(II)dihydrate involves its interaction with biological molecules, particularly DNA. The compound binds to DNA and forms cross-links, which inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs, such as cisplatin .
Comparison with Similar Compounds
Similar Compounds
Potassium tetrachloroplatinate(II): Another platinum(II) complex used as a precursor for various platinum compounds.
Sodium hexachloroplatinate(IV): A platinum(IV) complex with different oxidation states and reactivity.
Potassium trichloro(ethylene)platinate(II): A platinum(II) complex with different ligands and applications
Uniqueness
Potassium bis(oxalato)platinate(II)dihydrate is unique due to its specific ligand environment and solubility properties. The oxalate ligands provide distinct reactivity and stability compared to other platinum complexes. Additionally, its dihydrate form allows for easier handling and storage .
Properties
Molecular Formula |
C4H6K2O10Pt |
|---|---|
Molecular Weight |
487.36 g/mol |
IUPAC Name |
dipotassium;2-hydroxy-2-oxoacetate;platinum;dihydrate |
InChI |
InChI=1S/2C2H2O4.2K.2H2O.Pt/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;/q;;2*+1;;;/p-2 |
InChI Key |
GJSJXUDEGOYJMP-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.[K+].[K+].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B13825295.png)
![Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-](/img/structure/B13825303.png)
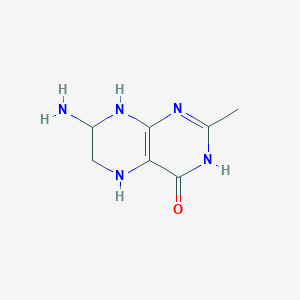
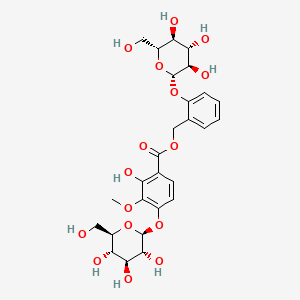
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13825315.png)
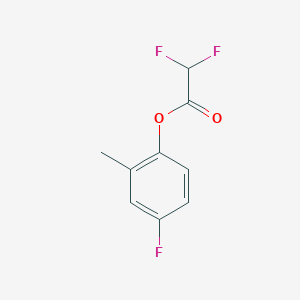

![4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole](/img/structure/B13825339.png)
![2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline](/img/structure/B13825344.png)
